molecular formula C5H8N4O3S2 B10823600 Methazolamide-d6

Methazolamide-d6

Cat. No.: B10823600
M. Wt: 242.3 g/mol
InChI Key: FLOSMHQXBMRNHR-WFGJKAKNSA-N
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Description

Methazolamide-d6 is a deuterium-labeled derivative of methazolamide, a sulfonamide compound primarily used as a carbonic anhydrase inhibitor. This compound is particularly significant in the treatment of glaucoma and other ocular disorders due to its ability to reduce intraocular pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methazolamide-d6 is synthesized by incorporating deuterium atoms into the methazolamide molecule. The process typically involves the exchange of hydrogen atoms with deuterium in the presence of deuterated reagents. One common method includes the use of deuterated solvents and catalysts to facilitate the exchange reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methazolamide-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted this compound compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methazolamide-d6 has a wide range of applications in scientific research:

Mechanism of Action

Methazolamide-d6 exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion in the eye and subsequently lowering intraocular pressure. The primary molecular target is carbonic anhydrase II, with a high binding affinity (Ki of 14 nM) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Methazolamide-d6

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research studies. This labeling also potentially alters the pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C5H8N4O3S2

Molecular Weight

242.3 g/mol

IUPAC Name

2,2,2-trideuterio-N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide

InChI

InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i1D3,2D3

InChI Key

FLOSMHQXBMRNHR-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N=C1N(N=C(S1)S(=O)(=O)N)C([2H])([2H])[2H]

Canonical SMILES

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C

Origin of Product

United States

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